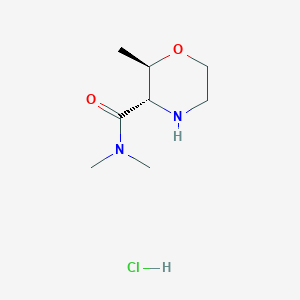

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

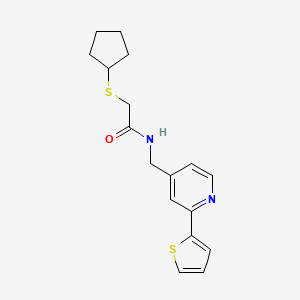

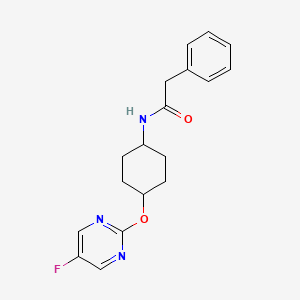

“(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride” is a compound that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the morpholine ring, the carboxamide group, and the chiral centers would all be identifiable features in these spectra .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, and the carboxamide group could also be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the presence of the morpholine ring, the carboxamide group, and the chiral centers .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is involved in the enantioselective synthesis of unnatural amino acids. A study demonstrates its use in the preparation of enantiopure trans-3-arylaziridine-2-carboxamides. These carboxamides, upon undergoing stereoselective nucleophilic ring-openings, yield enantiopure d-α-amino acids (Morán-Ramallal, Gotor, & Liz, 2010).

Lipase-Catalyzed Enantiomer Separation

Another application is found in lipase-catalyzed enantiomer separation. The compound is used in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, achieved through enzymatic resolution of racemic intermediates (Kamal, Khanna, & Krishnaji, 2007).

Antipsychotic Agent Development

This compound is also relevant in the development of antipsychotic agents. Heterocyclic analogues, including morpholine carboxamides, have been synthesized and evaluated for their potential as antipsychotic drugs, showing promising results in various models (Norman, Navas, Thompson, & Rigdon, 1996).

In HIV Drug Discovery

In the field of HIV drug discovery, morpholine-3-carboxamide derivatives have been studied for their metabolic fate and excretion patterns, aiding in the development of more effective HIV integrase inhibitors (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Synthesis and Antimicrobial Activity

Furthermore, morpholine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Propiedades

IUPAC Name |

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-6-7(8(11)10(2)3)9-4-5-12-6;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVHCAZMSNGBI-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)